molecular formula C12H12N2O3 B3043622 Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate CAS No. 887411-61-2

Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate

Cat. No.: B3043622
CAS No.: 887411-61-2
M. Wt: 232.23 g/mol
InChI Key: TXOXFUIIUXSZFG-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate is a β-keto ester derivative featuring a bicyclic indazole moiety at the 3-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of heterocyclic scaffolds for drug discovery. The indazole ring, with its fused benzene and pyrazole rings, imparts unique electronic and steric properties, enhancing interactions with biological targets such as kinases or enzymes .

Properties

IUPAC Name

ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-12(16)6-11(15)8-3-4-10-9(5-8)7-13-14-10/h3-5,7H,2,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOXFUIIUXSZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC2=C(C=C1)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.

    Esterification: The indazole core is then subjected to esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amide or thioester derivatives.

Mechanism of Action

The mechanism of action of Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase (PI3K) and cyclooxygenase-2 (COX-2), leading to anti-inflammatory and anticancer effects . The exact mechanism may vary depending on the specific biological context and the presence of other functional groups in the compound.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent (R) Molecular Formula Key Properties/Applications Reference
Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate 1H-Indazol-5-yl C₁₂H₁₂N₂O₃ Bicyclic heteroaromatic; potential kinase inhibition Inferred
Ethyl 3-(4-methylphenyl)-3-oxopropanoate 4-Methylphenyl C₁₂H₁₄O₃ Enhanced lipophilicity; used in pyrazolone synthesis (antifungal leads)
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate 3,5-Difluorophenyl C₁₁H₁₀F₂O₃ Electron-withdrawing F groups; high stability for drug intermediates
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 4-Fluorophenyl C₁₁H₁₁FO₃ Improved metabolic stability; common in CNS drug scaffolds
Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate 5-Bromopyridin-3-yl C₁₀H₁₀BrNO₃ Halogenated pyridine; used in cross-coupling reactions
Ethyl 3-(1-methyl-1H-imidazol-5-yl)-3-oxopropanoate 1-Methylimidazol-5-yl C₉H₁₂N₂O₃ Nitrogen-rich heterocycle; potential in coordination chemistry

Key Observations :

  • Indazole vs.
  • Halogenated Derivatives : Fluorine or bromine substituents (e.g., 3,5-difluorophenyl or 5-bromopyridinyl) modulate electronic density, improving metabolic stability and reactivity in nucleophilic substitutions .
  • Heterocyclic Variants : Imidazole- or pyridine-containing analogs (e.g., 1-methylimidazol-5-yl) offer diverse coordination geometries for metal complexes or enzyme active-site interactions .

Biological Activity

Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate is a synthetic compound belonging to the indazole class, which has gained attention for its diverse biological activities and potential therapeutic applications. Its structure features an indazole moiety, known for its involvement in various biochemical pathways, particularly in cancer research and drug development.

The primary mechanism of action for this compound involves the inhibition of histone deacetylases (HDACs). By inhibiting these enzymes, the compound promotes the acetylation of histones, leading to altered gene expression. This mechanism is crucial in regulating cellular processes such as:

  • Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : Increased acetylation can trigger apoptosis, a programmed cell death pathway that is often dysregulated in cancer.
  • Tumor Suppressor Gene Activation : The upregulation of tumor suppressor genes contributes to the anti-cancer effects observed with this compound .

This compound exhibits a range of biological activities:

  • Antitumor Activity : Studies indicate that indazole derivatives can inhibit tumor growth and metastasis.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers.
  • Antiviral and Antimicrobial Properties : It possesses activity against various viral and bacterial strains .

Pharmacokinetics

Pharmacokinetic studies are essential to understanding how this compound behaves in biological systems. Key factors include:

  • Solubility : The compound's solubility varies with pH, which affects its absorption and bioavailability. For instance, solubility at pH 7.4 is significantly higher than at pH 4.0 .
  • Metabolism : this compound is metabolized by cytochrome P450 enzymes, impacting its therapeutic efficacy and safety profile .

Comparative Analysis

Comparison with other indazole derivatives highlights the unique properties of this compound:

CompoundStructure CharacteristicsBiological Activity
This compoundContains an ethyl ester group; promotes HDAC inhibitionAntitumor, anti-inflammatory
1H-Indazole-3-carboxylic acidLacks ethyl ester; less solubleLimited biological activity
Ethyl 2-(1H-indazol-5-yl)-2-oxoacetateDifferent substitution pattern; varied reactivityAntimicrobial

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Anticancer Research : A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines through HDAC inhibition, leading to increased apoptosis rates .
  • Anti-inflammatory Studies : Research indicated that treatment with this compound reduced inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
  • Antiviral Activity : Preliminary data showed that this compound exhibited antiviral properties against specific viral strains, warranting further investigation into its mechanisms and potential therapeutic uses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate
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Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate

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